![molecular formula C8H4Cl2N2O2 B8814974 6,8-DICHLORO-3-HYDROXY-2(1H)-QUINOXALINONE](/img/structure/B8814974.png)
6,8-DICHLORO-3-HYDROXY-2(1H)-QUINOXALINONE
概述
描述
5,7-二氯-1,4-二氢喹喔啉-2,3-二酮是一种杂环化合物,属于喹喔啉类。喹喔啉是含氮杂环化合物,由于其多种生物活性在药物化学中具有重要意义。该化合物,特别是,因其潜在的药理特性和在各个科学领域的应用而得到研究。
准备方法
合成路线及反应条件
5,7-二氯-1,4-二氢喹喔啉-2,3-二酮的合成可以通过一步法反应实现,该反应涉及在无溶剂条件下使用取代邻苯二胺和草酸。 该方法涉及在室温下对反应物进行简单的研磨,提供了一种高效且绿色的化学方法 .
工业生产方法
虽然5,7-二氯-1,4-二氢喹喔啉-2,3-二酮的具体工业生产方法没有得到广泛的记录,但绿色化学和无溶剂合成的原理可以应用于扩大生产规模。使用环保且经济高效的方法对于工业应用至关重要。
化学反应分析
反应类型
5,7-二氯-1,4-二氢喹喔啉-2,3-二酮会经历各种化学反应,包括:
氧化: 该化合物可以氧化形成喹喔啉衍生物。
还原: 还原反应会导致二氢喹喔啉衍生物的形成。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 氯和溴等卤化剂通常用于取代反应。
形成的主要产物
科学研究应用
Antimicrobial Activity
Quinoxaline derivatives are known for their antimicrobial properties. Research indicates that 6,8-dichloro-3-hydroxy-2(1H)-quinoxalino exhibits significant antibacterial activity against various pathogens. For instance, studies have shown that quinoxaline derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antibacterial Activity of Quinoxaline Derivatives
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
6,8-Dichloro-3-hydroxy-2(1H)-quinoxalino | Staphylococcus aureus | 10 µg/mL |
Escherichia coli | 15 µg/mL | |
Klebsiella pneumoniae | 20 µg/mL |
Anticancer Properties
The compound has shown promise in cancer research. Quinoxaline derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Specifically, studies have highlighted the role of quinoxaline compounds in targeting various cancer cell lines, leading to decreased cell viability and increased rates of programmed cell death .
Case Study: Inhibition of Breast Cancer Cells
A study demonstrated that 6,8-dichloro-3-hydroxy-2(1H)-quinoxalino significantly inhibited the proliferation of MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Neuroprotective Effects
Research has also investigated the neuroprotective properties of quinoxaline derivatives. The compound has been shown to act as an antagonist at excitatory amino acid receptors such as NMDA receptors, which are implicated in neurodegenerative diseases . This antagonistic activity may provide therapeutic benefits in conditions like Alzheimer's disease and stroke.
Table 2: Neuroprotective Mechanisms of Quinoxaline Derivatives
Mechanism | Effect |
---|---|
NMDA Receptor Antagonism | Reduces excitotoxicity |
Modulation of Glutamate | Protects neurons from glutamate-induced damage |
Anti-inflammatory Action | Decreases neuroinflammation |
Other Therapeutic Applications
Beyond antimicrobial and anticancer properties, 6,8-dichloro-3-hydroxy-2(1H)-quinoxalino has been explored for its potential in treating chronic diseases such as diabetes and atherosclerosis. Studies suggest that derivatives can improve glucose metabolism and exhibit anti-inflammatory effects beneficial for cardiovascular health .
作用机制
5,7-二氯-1,4-二氢喹喔啉-2,3-二酮的作用机制涉及其与特定分子靶点和途径的相互作用。它作为 AMPA 受体的拮抗剂,参与中枢神经系统的突触传递。 通过抑制这些受体,该化合物可以调节神经传递,并对神经系统疾病具有潜在的治疗作用 .
相似化合物的比较
类似化合物
- 6,7-二氯-1,4-二氢喹喔啉-2,3-二酮
- 1,4-二氢喹喔啉-2,3-二酮
- 5,6-二氯-1,4-二氢喹喔啉-2,3-二酮
独特性
5,7-二氯-1,4-二氢喹喔啉-2,3-二酮因其独特的取代模式而独一无二,赋予其独特的化学和生物学特性。 在 5 和 7 位存在氯原子增强了其反应性和潜在的药理活性,与其他类似化合物相比 .
生物活性
6,8-Dichloro-3-hydroxy-2(1H)-quinoxalinone is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two chlorine substituents at the 6 and 8 positions and a hydroxyl group at the 3 position of the quinoxaline ring, which contributes to its biological activity.
Biological Activities
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit the growth of colorectal cancer (CRC) cells by targeting key enzymes involved in cancer metabolism, such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA) .
Table 1: Inhibitory Activity Against COX-2 and LDHA
Compound | IC50 (µg/mL) | COX-2 Inhibition (%) | LDHA Inhibition (%) |
---|---|---|---|
This compound | 99.02 ± 5.09 | 50.20 | 62.55 |
Diclofenac (control) | 0.53 ± 0.04 | 100.00 | N/A |
Oxamate (control) | N/A | N/A | 100.00 |
The data indicates that while the compound shows moderate inhibition of COX-2, it has a notable effect on LDHA, suggesting its potential as an anticancer agent through metabolic modulation .
Antibacterial Activity
In addition to its anticancer properties, this quinoxaline derivative has demonstrated antibacterial effects. Studies have reported that it inhibits the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound acts as a competitive inhibitor of COX-2 and LDHA, which are critical in inflammatory processes and cancer metabolism.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis through intrinsic pathways.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its cytotoxic effects against malignancies.
Case Studies
A notable study explored the effects of this compound on human colorectal cancer cell lines (HCT-116 and LoVo). The results indicated that treatment with varying concentrations led to significant reductions in cell viability, correlating with increased levels of apoptosis markers .
Another investigation assessed its antibacterial properties against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) that supports its potential use in treating bacterial infections .
属性
分子式 |
C8H4Cl2N2O2 |
---|---|
分子量 |
231.03 g/mol |
IUPAC 名称 |
5,7-dichloro-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-3-1-4(10)6-5(2-3)11-7(13)8(14)12-6/h1-2H,(H,11,13)(H,12,14) |
InChI 键 |
DBSHFABBWSZJLZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1NC(=O)C(=O)N2)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。